molecular formula C2HF3O B010831 Trifluoroacetaldehyde CAS No. 75-90-1

Trifluoroacetaldehyde

Cat. No. B010831
CAS RN: 75-90-1
M. Wt: 98.02 g/mol
InChI Key: JVTSHOJDBRTPHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoroacetaldehyde and related compounds often involves the use of powerful reagents and innovative methodologies to introduce the trifluoromethyl group into the desired molecular framework. Notable reagents include trifluoromethanesulfonic acid, which is praised for its high protonating power and low nucleophilicity, facilitating the generation of cationic species from organic molecules for further transformation (Kazakova & Vasilyev, 2017). Additionally, trifluoromethyl-β-dicarbonyls serve as versatile synthons in the synthesis of heterocycles, showcasing the trifluoromethyl group's significant role in enhancing bioactivity through pharmacological profile alterations (Sumran, Jain, Kumar, & Aggarwal, 2023).

Scientific Research Applications

  • Synthesis of Trifluoromethylated Amino Compounds : Trifluoroacetaldehyde is a valuable industrial material used in synthesizing various trifluoromethylated amino compounds. It aids in preparing trifluoroethylamino derivatives and chiral-substituted trifluoroethylamin (Mimura et al., 2010).

  • Nucleophilic Trifluoromethylation of Carbonyl Compounds : The hydrate form of trifluoroacetaldehyde offers an atom-economical source for nucleophilic trifluoromethylation, yielding satisfactory results across a broad spectrum of carbonyl compounds (Prakash et al., 2013).

  • Preparation of Bioactive Fluorinated Compounds : Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) is used to prepare bioactive fluorinated compounds, such as fluoroalkylphenols and trifluoromethyl amino acids, through regioselective and stereoselective substitution (Gong & Kato, 2004).

  • Synthesis of Fluoroethyl-Containing Substances : Trifluoroacetaldehyde N-tosylhydrazone is a precursor for in situ trifluorodiazoethane, potentially used in synthesizing fluoroethyl-containing substances (Ostrovskii et al., 2019).

  • Trifluoromethylating Agents : Hemiaminals of trifluoroacetaldehyde are newly identified trifluoromethylating agents, useful in synthesizing phenyl (trifluoromethyl) methanol from benzaldehyde intermediates (Mispelaere & Roques, 1999).

  • Thermal Decomposition : The thermal decomposition of trifluoroacetaldehyde produces trifluoromethane and carbon monoxide, with factors like surface effect and inert gases influencing the decomposition rate (Arthur & Bell, 1965).

  • Aldol Reaction with Ketones : Trifluoroacetaldehyde ethyl hemiacetal reacts with unmodified ketones at ambient temperature, yielding hydroxy-trifluoromethylated ketones with good to excellent diastereoselectivities (Funabiki et al., 2006).

  • Catalytic Oxidation : Trifluoroethanol catalytic oxidation effectively synthesizes trifluoroacetaldehyde and trifluoroacetic acid, utilizing O2 as an oxidant and supported V2O5 catalysts (Chunyan, 2007).

  • Spectroscopic Characterization : Trifluoroacetaldehyde exhibits a unique infrared spectrum with a broad absorption peak at 4000 cm-1, and a unique ultraviolet spectrum with a narrow absorption peak at 400 nm (Francisco & Williams, 1992).

  • Reaction with Biomolecules : Trifluoroacetaldehyde reacts with amino acids, nucleotides, lipid nucleophiles, and their analogs, suggesting potential biomarkers for trihaloacetaldehyde metabolism in cellular nucleophiles (Yin et al., 1996).

Safety And Hazards


  • Flammability : Trifluoroacetaldehyde is flammable .

  • Toxicity : While specific toxicity data may vary, caution should be exercised due to its reactivity and potential hazardous byproducts.

  • Handling : Proper protective equipment and ventilation are essential when working with this compound.


Future Directions

Research on trifluoroacetaldehyde should focus on:



  • Atmospheric Fate : Further understanding of its photodissociation pathways and their impact on greenhouse gas emissions.

  • Applications : Exploring novel applications beyond its current uses.


properties

IUPAC Name

2,2,2-trifluoroacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTSHOJDBRTPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058791
Record name Acetaldehyde, trifluoro-
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Molecular Weight

98.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoroacetaldehyde

CAS RN

75-90-1
Record name Trifluoroacetaldehyde
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Record name Trifluoroacetaldehyde
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Record name Trifluoroacetaldehyde
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Record name Acetaldehyde, 2,2,2-trifluoro-
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Record name Acetaldehyde, trifluoro-
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Record name Trifluoroacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,110
Citations
H Yin, RJ Crowder, JP Jones… - Chemical research in …, 1996 - ACS Publications
… In the present study, trifluoroacetaldehyde was used as a model … Reaction of trifluoroacetaldehyde hydrate (10 mM) with amino … Trifluoroacetaldehyde also reacted with …
Number of citations: 10 pubs.acs.org
B Lin, Y Yao, Y Huang, Z Weng - Organic Letters, 2022 - ACS Publications
The preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, a previously inaccessible precursor of trifluoroacetonitrile, via reaction of hydroxylamine and trifluoroacetaldehyde hydrate …
Number of citations: 8 pubs.acs.org
H Mimura, K Kawada, T Yamashita, T Sakamoto… - Journal of Fluorine …, 2010 - Elsevier
… by the reaction of trifluoroacetaldehyde hydrate or hemiacetal with an … from trifluoroacetaldehyde. We also discuss the reactivity and physico-chemical properties of …
Number of citations: 79 www.sciencedirect.com
GKS Prakash, Z Zhang, F Wang… - The Journal of organic …, 2013 - ACS Publications
A feasible nucleophilic trifluoromethylating protocol has been developed using trifluoroacetaldehyde hydrate as an atom-economical trifluoromethyl source. The reaction was found to …
Number of citations: 39 pubs.acs.org
C Mispelaere, N Roques - Tetrahedron letters, 1999 - Elsevier
… As a result of this, we tried to synthesize heruiaminals from anhydrous trifluoroacetaldehyde … Table 2 : Hemiaminal synthesis from anhydrous trifluoroacetaldehyde Trifluoroacetaldehyde …
Number of citations: 46 www.sciencedirect.com
Y Gong, K Kato - Current Organic Chemistry, 2004 - ingentaconnect.com
In this review, recent application of trifluoroacetaldehyde ethyl hemiacetal (TFAE) in the preparation of α-trifluoromethyl alcohols and α-trifluoromethyl amines, especially by the direct …
Number of citations: 24 www.ingentaconnect.com
X Zhang, Z Liu, X Yang, Y Dong, M Virelli… - Nature …, 2019 - nature.com
… Here we report the development of trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) as a CF 3 CHN 2 surrogate, which is capable of generating CF 3 CHN 2 in situ under basic …
Number of citations: 66 www.nature.com
JS Francisco, IH Williams - Molecular Physics, 1992 - Taylor & Francis
… visible absorption characteristics of trifluoroacetaldehyde. … Trifluoroacetaldehyde was synthesized by a procedure similar to the one reported by Berney [2]. The trifluoroacetaldehyde …
Number of citations: 15 www.tandfonline.com
K OGAWA, T NAGAI, M NONOMURA… - Chemical and …, 1991 - jstage.jst.go.jp
As an extension of our studies on the ene reaction of trifluoromethyl ketones, the ene reaction of trifluoroacetaldehyde was examined. The aldehyde reacted with various ene …
Number of citations: 17 www.jstage.jst.go.jp
RA Benkeser, TE Johnston - Journal of the American Chemical …, 1966 - ACS Publications
The reaction of the benzyl Grignard reagent with acetaldehyde, chloral, and trifluoroacetaldehyde has been studied in detail. The products of the reaction with acetaldehyde are …
Number of citations: 34 pubs.acs.org

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